molecular formula C9H7BrN2O B1371588 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 944709-54-0

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1371588
M. Wt: 239.07 g/mol
InChI Key: GSEFYTRZEWBZFT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other substances, and stability would also be analyzed.


Scientific Research Applications

Synthesis and Chemical Properties

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound related to the broader class of 1,3-azoles, which includes imidazoles. Research in this area focuses on the synthesis and transformation of these compounds due to their significant chemical and biological properties. For instance, the synthesis of 4-phosphorylated imidazole derivatives, which might include compounds similar to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, involves metallic derivatives of imidazole and phosphorus halides. These compounds are known for their diverse biological activities, including insecticidal, anti-blastic, sugar-lowering, and neurodegenerative properties, among others. The chemical properties of phosphorylated azoles, which could be analogous to those of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, are explored through various modification reactions, offering pathways to synthesize important classes of organic compounds, such as phosphorylated peptidomimetics (Abdurakhmanova et al., 2018).

Material Science and Catalysis

The structure of imidazoles, including those similar to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, finds applications in material science, particularly in the development of zeolite imidazolate frameworks (ZIFs). ZIFs, a subclass of metal-organic frameworks (MOFs), exhibit remarkable properties due to their metal ions and imidazolate linkers, making them suitable for various applications. The synthesis and unique physicochemical properties of these 1-D fibrous materials suggest potential uses in diverse fields, indicating a promising research direction for compounds with imidazole frameworks (Sankar et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

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Please note that the availability of this information depends on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct laboratory experiments.


properties

IUPAC Name

3-(3-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFYTRZEWBZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659990
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

944709-54-0
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-3-isocyanatobenzene (1.0 mL, 8.01 mmol) and [2,2-bis(methyloxy)ethyl]amine (0.86 mL, 8.01 mmol) in CH2Cl2 (15 mL) was stirred at room temperature for 16 hr. The solution was concentrated in vacuo and the residue taken up in a mixture of CH3CN (10 mL) and H2O (3 mL). TFA (3 mL) was added and the solution stirred at room temperature for 4 hr. The solution was concentrated in vacuo, the residue taken up in EtOAc then washed with satd NaHCO3, H2O, and brine. The organics were then dried over Na2SO4, concentrated in vacuo and the residue recrystallized from EtOAc to give 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60 (d, J=3.0 Hz, 1H), 7.03 (d, J=3.0 Hz, 1H), 7.34-7.36 (m, 2H); 7.70-7.72 (m, 1H), 8.06 (s, 1H), 10.39 (br s, 1H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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